Ethyl piperidin-2-ylacetate
CAS No.: 2739-99-3
Cat. No.: VC7802851
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2739-99-3 |
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Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | ethyl 2-piperidin-2-ylacetate |
Standard InChI | InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3 |
Standard InChI Key | SEJLPOWVAACXJQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1CCCCN1 |
Canonical SMILES | CCOC(=O)CC1CCCCN1 |
Introduction
Structural and Chemical Profile of Ethyl Piperidin-2-ylacetate
Molecular Identity and Nomenclature
Ethyl piperidin-2-ylacetate (IUPAC name: ethyl 2-(piperidin-2-yl)acetate) is a bicyclic organic compound consisting of a piperidine ring substituted at the 2-position with an acetic acid ethyl ester group. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol for the free base and 208.0 g/mol for its hydrochloride salt . The hydrochloride form (CAS 7511-13-9) is more commonly commercialized due to enhanced stability and solubility .
Physicochemical Properties
Key properties derived from experimental data include:
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LogP (Partition Coefficient): 0.93 for the hydrochloride salt, indicating moderate lipophilicity . Consensus LogP values for analogous piperidine esters range from 0.73 to 1.21, suggesting variability based on substituents .
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Polar Surface Area (PSA): 38 Ų, reflecting moderate hydrogen-bonding capacity .
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Solubility: The free base exhibits high aqueous solubility (13.7 mg/mL), while the hydrochloride salt’s solubility is influenced by ionic interactions .
Table 1: Comparative Properties of Ethyl Piperidin-2-ylacetate and Analogues
Synthesis and Production Methodologies
Esterification and Alkylation Pathways
The hydrochloride salt is typically synthesized via esterification of 2-(piperidin-2-yl)acetic acid with ethanol under acidic conditions. A representative method involves:
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Acid-Catalyzed Esterification: Reacting the carboxylic acid with excess ethanol in the presence of HCl, yielding the hydrochloride salt directly .
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N-Alkylation: Substituting halogenated pyridines with piperidine intermediates, as seen in analogues like ethyl 1-(5-nitropyridin-2-yl)piperidin-4-yl acetate .
Optimized Reaction Conditions
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Solvents: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in alkylation steps .
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Bases: Cesium carbonate or sodium bicarbonate facilitates deprotonation, improving nucleophilic substitution efficiency .
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Temperature: Reactions often proceed at 20–55°C, balancing kinetics and side-product formation .
Supplier | Purity (%) | Pack Size | Price ($) | Lead Time (Days) |
---|---|---|---|---|
Enamine US | 95 | 100 mg | 40 | 2 |
BLD Pharmatech LTD CN | 95 | 1 g | 546 | 7 |
Angene International | 97 | 5 g | 624 | 10 |
Quality Assurance
Suppliers adhere to ≥95% purity standards, verified via HPLC and LC-MS . Higher-purity grades (97%) cater to pharmaceutical applications requiring stringent impurity controls .
Pharmaceutical and Industrial Applications
Drug Discovery Intermediates
Piperidine derivatives are pivotal in synthesizing bioactive molecules. Ethyl piperidin-2-ylacetate serves as a precursor for:
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Antiviral Agents: Analogues have been explored for RNA virus inhibition .
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Neurological Therapeutics: Structural similarity to GABA receptor modulators suggests potential in anxiety and epilepsy research .
Structure-Activity Relationships (SAR)
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Lipophilicity: The LogP range (0.93–1.21) aligns with blood-brain barrier permeability, supporting CNS drug development .
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Hydrogen-Bonding Capacity: A PSA of 38 Ų balances solubility and membrane permeability, optimizing oral bioavailability .
Analytical Characterization Techniques
Spectroscopic Methods
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LC-MS: Used to confirm molecular ions ([M+H]⁺ = 284 for hydrochloride salt) .
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¹H NMR: Characteristic signals include δ 1.25 (triplet, CH₂CH₃), δ 3.45 (piperidine CH₂), and δ 4.12 (ester OCH₂) .
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Functionalization of the piperidine nitrogen could enhance tissue-specific targeting, leveraging the compound’s BBB permeability .
Green Synthesis Initiatives
Exploring solvent-free esterification or biocatalytic routes may reduce environmental impact, aligning with sustainable chemistry goals.
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